molecular formula C14H11BrO2 B1312772 2-Bromo-3-phenylmethoxybenzaldehyde CAS No. 158584-99-7

2-Bromo-3-phenylmethoxybenzaldehyde

Cat. No.: B1312772
CAS No.: 158584-99-7
M. Wt: 291.14 g/mol
InChI Key: OEQKLUDXMWUISR-UHFFFAOYSA-N
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Description

2-Bromo-3-phenylmethoxybenzaldehyde: is an organic compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a phenylmethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-phenylmethoxybenzaldehyde can be achieved through several methods. One common method involves the bromination of 3-phenylmethoxybenzaldehyde. This process typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification and crystallization to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-phenylmethoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Various substituted benzaldehydes.

    Oxidation Reactions: Corresponding carboxylic acids.

    Reduction Reactions: Corresponding alcohols.

Scientific Research Applications

Chemistry: 2-Bromo-3-phenylmethoxybenzaldehyde is used as a building block in organic synthesis. It is involved in the preparation of various complex molecules and intermediates.

Biology and Medicine: This compound is used in the synthesis of biologically active molecules and pharmaceuticals. It serves as a precursor for the development of drugs and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Bromo-3-phenylmethoxybenzaldehyde involves its interaction with specific molecular targets. The bromine atom and the phenylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of different products. These transformations are facilitated by the presence of functional groups and the overall molecular structure .

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQKLUDXMWUISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461377
Record name Benzaldehyde, 2-bromo-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158584-99-7
Record name Benzaldehyde, 2-bromo-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

(2-bromo-3-benzyloxy-benzyl alcohol (251 g, 0.86 mol) was dissolved in THF (300 mL) and sodium bromide (13.2 g, 0.128 mol) added. The reaction mixture was cooled to 0° C. and TEMPO (0.67 g, 4.28 mmol) was added followed by a freshly prepared (0° C.) solution of sodium bicarbonate (10.8 g, 0.128 mol) in 1 liter of commercial Chlorox® bleach. This was stirred rapidly at 0° C. for 3 h and sodium sulfite added. Any precipitated solids were dissolved upon addition of deionized water. The organics were separated and the aqueous layer extracted with ethyl acetate. The combined organics were washed with brine, dried (MgSO4) and concentrated. The residue was cooled in an ice bath and the precipitated solids collected by filtration to give 2-bromo-3-benzyloxybenzaldehyde (224 g, 90%): mp 125°-6° C. The above prepared aldehyde (215 g) was combined in toluene (200 mL) with 1,3-propane diol (107 mL, 1.48 mol) and pTSA.H2O (1.6 g) and heated at the reflux temperature with azeotropic removal of water via a Dean-Stark trap. After 1.5 h the reaction mixture was cooled and washed with saturated sodium bicarbonate and brine. The organics were separated, dried (MgSO4) and evaporated. The residue was crystallized from methanol to afford the title compound as a white solid (248 g, 96%): mp 73°-4° C.
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